molecular formula C18H13NO3 B11837838 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- CAS No. 61416-92-0

1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)-

Cat. No.: B11837838
CAS No.: 61416-92-0
M. Wt: 291.3 g/mol
InChI Key: CUNHCHPHDOBUDM-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- is a derivative of 1,4-naphthoquinone. This compound is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a naphthoquinone core with an acetyl group at the 2-position and a phenylamino group at the 3-position.

Preparation Methods

The synthesis of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- typically involves the reaction of 1,4-naphthoquinone with an appropriate acetylating agent and a phenylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions where the phenylamino or acetyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance .

Comparison with Similar Compounds

1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- can be compared with other similar compounds such as:

    2-Phenylamino-3-acyl-1,4-naphthoquinones: These compounds also exhibit anticancer properties and are studied for their potential therapeutic applications.

    1,4-Naphthoquinone derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.

The uniqueness of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

61416-92-0

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-phenyliminonaphthalen-1-one

InChI

InChI=1S/C18H13NO3/c1-11(20)15-16(19-12-7-3-2-4-8-12)18(22)14-10-6-5-9-13(14)17(15)21/h2-10,21H,1H3

InChI Key

CUNHCHPHDOBUDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=O)C1=NC3=CC=CC=C3)O

Origin of Product

United States

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